molecular formula C16H16N4 B2888102 6,8-dimethyl-7-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[4,3-b]pyridazine CAS No. 866137-57-7

6,8-dimethyl-7-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B2888102
M. Wt: 264.332
InChI Key: GYLZHQFHVTWNLJ-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6,8-dimethyl-7-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[4,3-b]pyridazine” is a complex organic compound . It belongs to the class of triazolopyrimidines, which are known for their versatile biological activities .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . Another method involves the Graf–Ritter reaction with methyl thiocyanate in the presence of a strong acid .


Molecular Structure Analysis

The molecular structure of “6,8-dimethyl-7-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[4,3-b]pyridazine” is complex. It contains a triazolopyrimidine core, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has focused on synthesizing various heterocyclic compounds incorporating the pyridazine moiety due to their significant biological properties. These efforts include the development of new synthetic routes to create pyrazolo[5,1-c]triazines, isoxazolo[3,4-d] pyrimidine, and pyridine derivatives containing benzofuran and other functional groups. The structures of these compounds are confirmed through elemental analyses, spectral data, and alternative synthetic routes, highlighting the versatility and potential utility of the pyridazine core in medicinal chemistry and drug development (Abdelhamid, Fahmi, & Alsheflo, 2012).

Antiviral Activity

Some newly synthesized triazolo[4,3-b]pyridazine derivatives have been evaluated for their antiviral activity, particularly against hepatitis A virus (HAV). The studies have shown promising results, with certain compounds exhibiting significant effects on HAV, potentially offering new avenues for the treatment of viral infections (Shamroukh & Ali, 2008).

Chemical Properties and Reactions

The chemistry of 1,2,4-triazolo[4,3-b]pyridazine derivatives has been explored through various reactions, such as cyclocondensation, to understand their chemical behavior and potential applications. These studies contribute to a deeper understanding of the reactivity and functionalization possibilities of pyridazine derivatives, facilitating the design of new compounds with desired pharmacological properties (Desenko, Komykhov, Orlov, & Meier, 1998).

Anticonvulsant Properties

The anticonvulsant properties of certain 1,2,4-triazolo[4,3-b]pyridazine derivatives have been investigated, showing that these compounds can be effective in preventing seizures. This research suggests potential therapeutic applications for these compounds in the treatment of epilepsy and related neurological disorders (Moreau, Coudert, Rubat, Gardette, Vallée-Goyet, Couquelet, Bastide, & Tronche, 1994).

Pharmaceutical Applications

Synthetic efforts have also led to the development of compounds with potential pharmaceutical applications, including as antiasthma agents. The preparation of triazolo[1,5-c]pyrimidines, for example, has been guided by their activity as mediator release inhibitors, which could have implications for the treatment of asthma and allergic conditions (Medwid, Paul, Baker, Brockman, Du, Hallett, Hanifin, Hardy, Tarrant, & Torley, 1990).

Safety And Hazards

The safety and hazards associated with “6,8-dimethyl-7-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[4,3-b]pyridazine” are not well-documented .

properties

IUPAC Name

6,8-dimethyl-7-[(E)-3-phenylprop-2-enyl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4/c1-12-15(10-6-9-14-7-4-3-5-8-14)13(2)19-20-11-17-18-16(12)20/h3-9,11H,10H2,1-2H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLZHQFHVTWNLJ-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN2C1=NN=C2)C)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN2C1=NN=C2)C)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-dimethyl-7-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[4,3-b]pyridazine

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